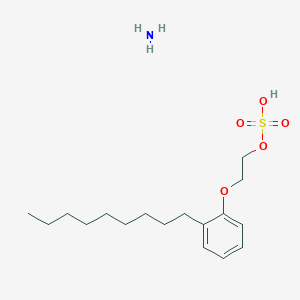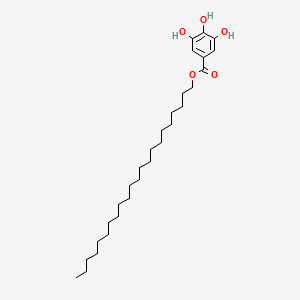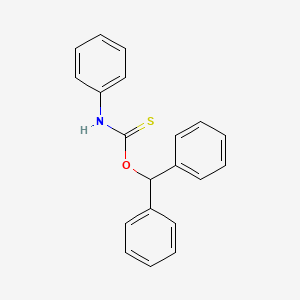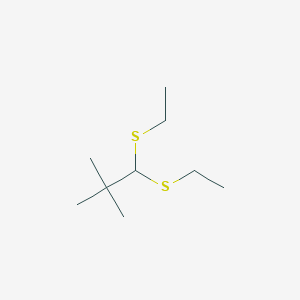
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane is an organic compound with the molecular formula C8H18S2. It is characterized by the presence of two ethylsulfanyl groups attached to a central carbon atom, which is also bonded to two methyl groups. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane typically involves the reaction of 2,2-dimethylpropanal with ethanethiol in the presence of a suitable catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which is then reduced to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thiol groups.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and alkoxides (e.g., RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane involves its interaction with various molecular targets and pathways. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(ethylsulfanyl)ethane
- 1,1-Bis(propylsulfanyl)ethane
- 1,1-Bis(ethylsulfanyl)propane
- 1,1-Bis(propylsulfanyl)propane
Uniqueness
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of two ethylsulfanyl groups attached to a central carbon atom with two methyl groups provides a unique steric and electronic environment, influencing its reactivity and interactions with other molecules .
Propiedades
Número CAS |
93338-67-1 |
|---|---|
Fórmula molecular |
C9H20S2 |
Peso molecular |
192.4 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfanyl)-2,2-dimethylpropane |
InChI |
InChI=1S/C9H20S2/c1-6-10-8(11-7-2)9(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
FXPUEPZJTOQTHH-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C(C)(C)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


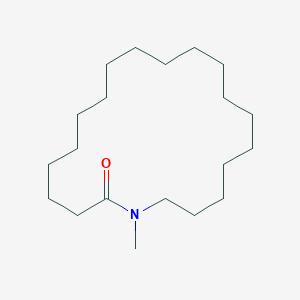
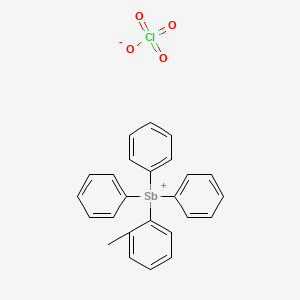
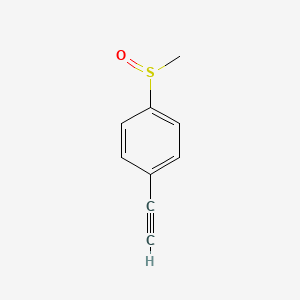
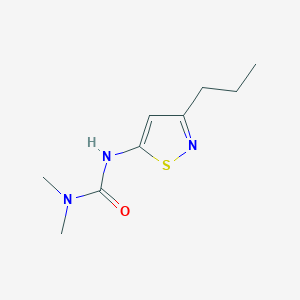
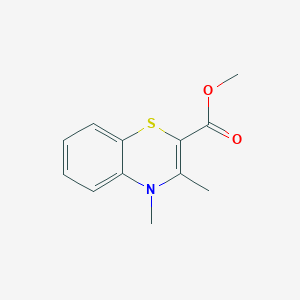
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
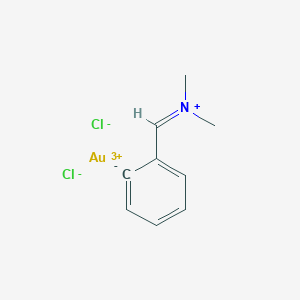
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
